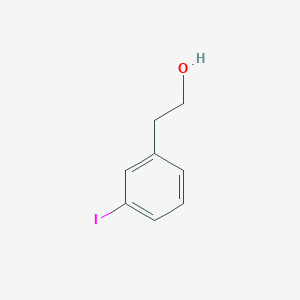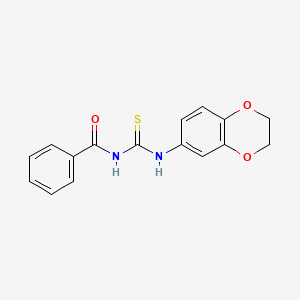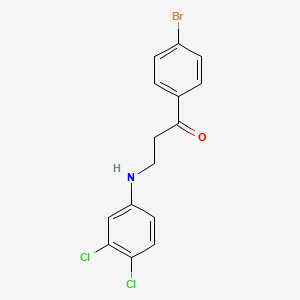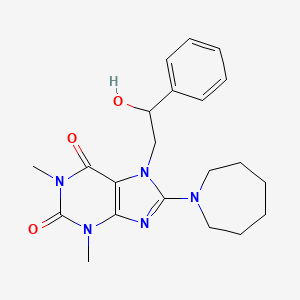
2-(3-iodophenyl)ethan-1-ol
概要
説明
Synthesis Analysis
The synthesis of ethanol and its derivatives has been a topic of interest in the field of chemistry . Ethanol can be produced either by fermentation or by a catalytic route from various sources such as sugar/starchy material, carbon dioxide, carbon monoxide, and dimethylether . The catalytic route has emerged as the better route compared to fermentation due to the requirement of a large number of crops which is generally not suitable for every country .Molecular Structure Analysis
The molecular formula of “2-(3-Iodophenyl)ethanol” is C8H9IO . The average mass is 248.061 Da and the monoisotopic mass is 247.969803 Da .Chemical Reactions Analysis
Chemical reactions in alcohols occur mainly at the functional group, but some involve hydrogen atoms attached to the OH-bearing carbon atom or to an adjacent carbon atom . Of the three major kinds of alcohol reactions, two—dehydration and oxidation—are considered here .Physical and Chemical Properties Analysis
Ethanol’s physical and chemical properties are important for its hundreds of uses . It has a clear, colorless liquid state with a characteristic odor and a burning taste . The flash point is 13 °C, and the boiling point is 78.2 °C . It is highly soluble in water .科学的研究の応用
Homolytic Substitution at Selenium
- Research by Schiesser and Sutej (1992) explores the use of 2-(3-Iodophenyl)ethanol in synthesizing benzo[b]selenophenes, highlighting its role in organic synthesis (Schiesser & Sutej, 1992).
Radical Deoxygenation of Hydroxyl Groups
- Zhang and Koreeda (2004) developed a method involving 2-(3-Iodophenyl)ethanol for the deoxygenation of hydroxyl groups, indicating its utility in chemical transformations (Zhang & Koreeda, 2004).
Extraction of Phenolic Alcohols
- Research by Reis et al. (2006) focused on the extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solutions, using emulsion liquid membranes, pointing towards its application in waste management and environmental science (Reis et al., 2006).
Growth of Less Stable Polymorphs
- Hiremath, Varney, and Swift (2004) examined the selective growth of less stable polymorphs of 2-iodo-4-nitroaniline, a compound structurally similar to 2-(3-Iodophenyl)ethanol, indicating its potential in crystallography and materials science (Hiremath, Varney, & Swift, 2004).
Optical Properties in Layered Heterometallic Iodoplumbates
- Burns et al. (2006) synthesized a heterometallic iodoplumbate using 2-(3-Iodophenyl)ethanol, revealing insights into its applications in optoelectronics and materials chemistry (Burns et al., 2006).
Controlled Release of Bioactives in Chitosan Films
- Zarandona et al. (2020) developed chitosan films incorporating 2-(3-Iodophenyl)ethanol, showing its application in controlled release systems and packaging technology (Zarandona et al., 2020).
Cytochrome c-Dependent Apoptosis Induction
- Ragione et al. (2000) studied 2-(3,4-Dihydroxyphenyl)ethanol, structurally related to 2-(3-Iodophenyl)ethanol, for its role in apoptosis induction, indicating its relevance in biomedical research (Ragione et al., 2000).
Fragrance Material Review
- Scognamiglio et al. (2012) conducted a toxicologic and dermatologic review of 2-(3-Methylphenyl) ethanol, a compound similar to 2-(3-Iodophenyl)ethanol, used as a fragrance ingredient, illustrating its application in cosmetic chemistry (Scognamiglio et al., 2012).
Synthesis of Isoquinoline Derivatives
- Kametani et al. (1970) investigated the synthesis of 2-amino-(3-hydroxyphenyl) ethanol, structurally related to 2-(3-Iodophenyl)ethanol, indicating its importance in synthesizing complex heterocyclic compounds (Kametani et al., 1970).
Hydrogenation to 2-Phenyl Ethanol
- Yadav and Lawate (2011) focused on hydrogenation of styrene oxide to 2-phenyl ethanol, a compound similar to 2-(3-Iodophenyl)ethanol, showing its application in industrial chemistry (Yadav & Lawate, 2011).
Safety and Hazards
作用機序
Target of Action
It is known that similar compounds, such as ethanol, primarily interact with gaba receptors and glycine receptors . These receptors play a crucial role in the central nervous system, mediating inhibitory neurotransmission .
Mode of Action
For instance, ethanol’s sedative effects are mediated through binding to GABA receptors and glycine receptors . It also inhibits NMDA receptor functioning .
Biochemical Pathways
Ethanol, a similar compound, is known to affect various neurotransmitters such as gamma-aminobutyric acid (gaba), glutamate, dopamine, serotonin, and endogenous opioids .
Pharmacokinetics
Ethanol, a similar compound, is rapidly absorbed from the gastrointestinal tract and distributed throughout the body .
Result of Action
Similar compounds like ethanol can cause various manifestations such as relief from anxiety, disinhibition, ataxia, and general anesthesia . Chronic exposure to ethanol can cause persistent structural and functional changes in the brain .
Action Environment
It is known that the pharmacokinetics and pharmacodynamics of similar compounds like ethanol can be influenced by various factors including genetic polymorphisms, liver disease, and chronic malnutrition .
生化学分析
Biochemical Properties
It is known that the compound can participate in various biochemical reactions due to the presence of the iodine atom and the ethanol group . The iodine atom can act as an electrophile, reacting with nucleophiles in biochemical reactions. The ethanol group, on the other hand, can participate in reactions involving alcohols .
Cellular Effects
It is known that similar compounds, such as ethanol, can have significant effects on cellular processes . Ethanol, for example, can increase membrane fluidity and alter membrane protein composition . It can also interact directly with membrane proteins, causing conformational changes and influencing their function
Molecular Mechanism
The molecular mechanism of action of 2-(3-Iodophenyl)ethanol is not well-understood. It is known that similar compounds can exert their effects through various mechanisms. For example, ethanol can undergo oxidation to acetaldehyde, a highly reactive species that induces oxidative stress, mitochondrial damage, and cytokine formation . It is possible that 2-(3-Iodophenyl)ethanol may undergo similar metabolic transformations, leading to the generation of reactive species that can interact with various biomolecules .
Temporal Effects in Laboratory Settings
It is known that similar compounds, such as ethanol, can have temporal effects on cellular function . For example, long-term exposure to ethanol can lead to changes in gene expression and protein function
Dosage Effects in Animal Models
It is known that similar compounds, such as ethanol, can have dosage-dependent effects . For example, prenatal ethanol exposure has been linked to widespread impairments in brain structure and function in various animal models
Metabolic Pathways
It is known that similar compounds, such as ethanol, are metabolized through complex catabolic pathways . Ethanol, for example, is metabolized to acetyl-CoA through a three-step process involving alcohol dehydrogenase and aldehyde dehydrogenase
Transport and Distribution
It is known that similar compounds, such as ethanol, can distribute in all compartments due to its amphiphilic nature . Ethanol is readily absorbed from the gastrointestinal tract, eliminated from the blood via metabolism in the liver, and transported in different tissue compartments via diffusion and convection
Subcellular Localization
It is known that similar compounds, such as ethanol, can affect the subcellular localization of proteins . For example, ethanol can influence the localization of proteins to specific compartments or organelles through its effects on protein sorting signals
特性
IUPAC Name |
2-(3-iodophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETGWOTWVPJOIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
methyl}amino)acetate](/img/structure/B2793507.png)
![tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate](/img/structure/B2793508.png)
![2-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]aniline](/img/structure/B2793510.png)
![1-[4-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride](/img/structure/B2793511.png)
![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2793513.png)

![Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate](/img/structure/B2793515.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2793521.png)




![N-{3-[(2-chloropyridin-4-yl)formamido]propyl}-N-(propan-2-yl)acetamide](/img/structure/B2793530.png)
